molecular formula C26H28N4O3 B2768670 N-(2-(1H-indol-1-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 893984-74-2

N-(2-(1H-indol-1-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2768670
CAS No.: 893984-74-2
M. Wt: 444.535
InChI Key: BGSJDTNVIQFKKZ-UHFFFAOYSA-N
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Description

This compound features a bis-indole scaffold with two distinct substitution patterns:

  • Position 1: A diethylamino-oxoethyl group at the N1 position of the first indole ring.
  • Position 3: A 2-oxoacetamide moiety linked to a second indole ring via an ethyl group at the N1 position.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-indol-1-ylethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-3-28(4-2)24(31)18-30-17-21(20-10-6-8-12-23(20)30)25(32)26(33)27-14-16-29-15-13-19-9-5-7-11-22(19)29/h5-13,15,17H,3-4,14,16,18H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSJDTNVIQFKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-1-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, commonly referred to by its CAS number 893984-74-2, is a synthetic compound that exhibits a range of biological activities due to its unique structural features. This compound belongs to a class of indole derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H28N4O3C_{26}H_{28}N_{4}O_{3}, with a molecular weight of 444.5 g/mol. The structure is characterized by the presence of two indole moieties connected through an ethylene bridge and a diethylamino group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₈N₄O₃
Molecular Weight444.5 g/mol
CAS Number893984-74-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of indole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study conducted on indole derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Neuroprotective properties have also been observed in related compounds. Indole derivatives have been reported to exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival .

Case Study: Cardiotoxicity Assessment

A study evaluated the cardiotoxic effects of related indole compounds using various assays, including the MTT assay and electrocardiography (ECG). The results indicated that certain indole derivatives could affect cardiac function by prolonging QT intervals and inhibiting potassium channels. This raises concerns about the safety profile of these compounds when considering their therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
  • Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : Interaction with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indol-3-yl-2-oxoacetamide Derivatives

Compound Name / ID Key Substituents Biological Activity (IC₅₀ or Binding Affinity) Mechanism of Action / Target Source
Target Compound N1: Diethylamino-oxoethyl; N1': Ethyl-indole Not reported Hypothesized: Caspase-dependent apoptosis or MDM2/PBR
5r (N-substituted adamantane derivative, ) N1: Adamantane; N3: 2-oxoacetamide IC₅₀ = 10.56 ± 1.14 µM (HepG2) Caspase-8 activation, PARP cleavage
2e (N-propyl-2-(4-chlorophenyl)indole, ) N1: Propyl; C2: 4-Chlorophenyl High MDM2-p53 binding affinity MDM2-p53 inhibition
N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide () N1: Ethyl; C3: 2-oxoacetamide Not reported Structural analog; potential antioxidant/antimicrobial
E244-0506 (Morpholine derivative, ) N1: Morpholine-oxoethyl; N3: Methoxyphenyl-ethyl Screening compound (no IC₅₀) Undisclosed (likely kinase or receptor modulation)
2-(1-(2-(2-fluoroethoxy)ethyl)-indole (Compound 8, ) N1: Fluoroethoxy-ethyl; C3: 2-oxoacetamide Not reported Synthetic intermediate; NMR-characterized

Key Findings:

Substituent Impact on Activity: Adamantane (5r): Enhances cytotoxicity (IC₅₀ ~10 µM) via caspase-8 activation . Diethylamino-oxoethyl (Target Compound): May improve solubility and binding to charged targets (e.g., kinases or caspases) compared to adamantane’s rigid hydrophobicity. Chlorophenyl (2e): Increases MDM2-p53 binding, suggesting substituent size/electronegativity influences protein interactions .

Synthetic Routes: The target compound likely follows a synthesis pathway similar to (oxalyl chloride coupling) but substitutes adamantane with diethylamino-ethyl groups . Fluoroethoxy () and morpholine () derivatives employ sulfonate intermediates for N-alkylation, a strategy applicable to the diethylamino group in the target compound .

Mechanistic Hypotheses: Caspase-8 Activation: Observed in adamantane derivatives (), suggesting the bis-indole scaffold may retain this pathway .

Q & A

Basic: What are the key structural features of N-(2-(1H-indol-1-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how do they influence its reactivity in synthetic pathways?

The compound contains two indole moieties, one substituted with a diethylamino-oxoethyl group at the 1-position and another linked via a thioether to an ethyl-acetamide chain. The diethylamino group enhances solubility in polar solvents, while the acetamide backbone facilitates nucleophilic reactions (e.g., hydrolysis or acylation). The thioether linkage may introduce steric hindrance, requiring optimized coupling conditions during synthesis .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm indole ring substitution patterns and acetamide connectivity. For example, indole H-3 protons resonate at δ 7.0–7.5 ppm, while diethylamino protons appear as a quartet near δ 3.3 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (458.562 g/mol) and fragmentation patterns, such as cleavage at the acetamide bond .
  • Infrared Spectroscopy (IR): Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending in the indole rings .

Advanced: How can researchers optimize multi-step synthesis routes for this compound to improve yield and purity?

  • Stepwise Coupling: Use protective groups (e.g., Boc for amines) to prevent side reactions during indole alkylation. suggests dichloromethane as a solvent with catalytic DMAP for acylations .
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track intermediates. Adjust pH to 8–9 during amide bond formation to minimize hydrolysis .
  • Purification: Use column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol to isolate the final product (>95% purity) .

Advanced: What in vitro assays are suitable for evaluating the compound’s bioactivity, and how should conflicting data be resolved?

  • Anticancer Activity: MTT assays using cancer cell lines (e.g., MCF-7 or A549) to measure IC50 values. Conflicting cytotoxicity data may arise from varying cell permeability; resolve via parallel assays with fluorescent probes (e.g., calcein-AM) to assess membrane integrity .
  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR or PI3K) with ATP-competitive ELISA. Discrepancies in IC50 values require validation via surface plasmon resonance (SPR) for binding kinetics .
  • Apoptosis Markers: Western blotting for caspase-3/7 activation. Inconsistent results may stem from assay timing; conduct time-course experiments .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound to enhance target affinity?

  • Substituent Variation: Synthesize analogs with halogenated indole rings (e.g., Cl or F at the 5-position) to probe electronic effects on binding. shows bromo-substituted indoles improve kinase inhibition .
  • Scaffold Hybridization: Replace the diethylamino group with pyrrolidine (as in ) to test steric effects. Docking studies (AutoDock Vina) predict binding poses with target proteins (e.g., tubulin) .
  • Bioisosteric Replacement: Substitute the thioether with sulfonamide (e.g., ) to enhance metabolic stability. Assess via microsomal stability assays .

Advanced: What strategies address the compound’s pharmacokinetic challenges, such as poor solubility?

  • Salt Formation: React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility (test via shake-flask method) .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (200–300 nm diameter) to enhance bioavailability. Characterize via dynamic light scattering (DLS) and in vivo pharmacokinetic studies in rodent models .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the acetamide moiety, which cleave in vivo to release the active compound. Validate via LC-MS plasma stability assays .

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